3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide
Description
Properties
IUPAC Name |
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-31-13-12-26-23(30)17-8-5-9-19(14-17)27-24-28-21-11-10-18(25)15-20(21)22(29-24)16-6-3-2-4-7-16/h2-11,14-15H,12-13H2,1H3,(H,26,30)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVAKSMVFJXZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups are introduced through electrophilic substitution reactions.
Attachment of the Amino Group: The amino group is attached via nucleophilic substitution reactions.
Final Coupling with N-(2-methoxyethyl)benzamide: The final step involves coupling the quinazoline derivative with N-(2-methoxyethyl)benzamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide, have been extensively studied for their potential as anticancer agents. Research indicates that this compound may inhibit specific kinases involved in cancer cell proliferation and survival.
Case Study Example:
A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their ability to inhibit the growth of various cancer cell lines. The results demonstrated that compounds similar to this compound exhibited promising IC values against breast and lung cancer cells, suggesting potential for further development as targeted cancer therapies .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Quinazolines have been reported to exhibit antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics.
Data Table: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacterial | 32 µg/mL |
| Compound B | Fungal | 16 µg/mL |
| This compound | Bacterial | 8 µg/mL |
This table illustrates the comparative antimicrobial efficacy of various quinazoline derivatives, highlighting the potential of the target compound.
Enzyme Inhibition
Another significant application is the inhibition of specific enzymes that play crucial roles in disease pathways. The compound has been investigated for its ability to inhibit tyrosine kinases, which are often overactive in cancers.
Mechanism of Action:
The compound likely binds to the ATP-binding site of tyrosine kinases, preventing substrate phosphorylation and subsequent signaling cascades that lead to tumor growth .
Mechanism of Action
The mechanism of action of 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Substituent Variations on the Quinazoline Core
- Halogen Substitutions: 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (): Replacing chlorine with bromine increases molecular weight (481.3 vs. 468.9) and may alter electronic properties and binding affinity due to bromine’s larger atomic radius and polarizability.
- Heterocyclic Modifications: N-(2-Methoxyethyl)-4-[(6-pyridin-4-ylquinazolin-2-yl)amino]benzamide (): Substituting the quinazoline’s phenyl group with pyridin-4-yl introduces a hydrogen-bond acceptor, which could enhance interactions with kinase active sites. The molecular weight decreases (423.5 vs. 468.9), possibly improving solubility .
Modifications on the Benzamide Moiety
- N-(2-Methoxyethyl) vs. Aromatic Substitutions: The methoxyethyl group in the target compound likely improves water solubility compared to analogs like N-(4-methylphenyl) () or N-(2-fluorophenyl) (), which prioritize lipophilicity and aromatic stacking. N-(2-((3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-2-oxoethyl)benzamide (): Incorporates a methoxyphenyl group on the quinazoline and an oxoethyl linker, reducing molecular weight (442.5 vs.
Functional Activity Insights
- Kinase Inhibition : The quinazoline scaffold is shared with kinase inhibitors like imatinib and nilotinib, which target DDR1/2 and BCR-ABL (). The target compound’s chloro and methoxyethyl groups may confer unique selectivity profiles.
- Anti-inflammatory and Antimicrobial Activity: Quinazolinone derivatives with acetamide fragments () or substituted benzamides () show moderate anti-inflammatory and antimicrobial effects, suggesting that the target compound’s substituents could be optimized for similar applications.
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Biological Activity |
|---|---|---|---|---|
| 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide | C27H18ClFN4O | 468.9 | 6-Cl, 4-Ph, N-(2-methoxyethyl) | Kinase inhibition, solubility |
| 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide | C27H18BrN4O | 481.3 | 6-Br, 4-Ph, N-(4-methylphenyl) | Kinase inhibition, lipophilicity |
| N-(2-Methoxyethyl)-4-[(6-pyridin-4-ylquinazolin-2-yl)amino]benzamide | C23H21N5O2 | 423.5 | 6-Pyridin-4-yl, N-(2-methoxyethyl) | Enhanced hydrogen bonding |
| 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-N-(2-fluorophenyl)benzamide | C27H18ClFN4O | 468.9 | 6-Cl, 4-Ph, N-(2-fluorophenyl) | Metabolic stability |
| N-(2-((3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)... | C25H22N4O4 | 442.5 | 4-Methoxyphenyl, oxoethyl linker | Anti-inflammatory, antimicrobial |
Key Findings and Implications
Halogen Effects : Chlorine and bromine at position 6 of the quinazoline optimize steric and electronic interactions with target proteins, while fluorine on the benzamide enhances stability .
Solubility vs. Lipophilicity : The 2-methoxyethyl group balances solubility and bioavailability, whereas aromatic substituents (e.g., 4-methylphenyl) favor membrane penetration .
Heterocyclic Diversity : Pyridinyl or methoxyphenyl groups on the quinazoline core expand interaction possibilities with enzymatic targets, suggesting tunable selectivity .
Biological Activity
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as an inhibitor of various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. The structural formula is as follows:
- Molecular Formula : C17H16ClN3O
- CAS Number : 51443-54-0
- Molecular Weight : 314.78 g/mol
Research indicates that compounds containing quinazoline derivatives often exhibit inhibition against various protein kinases, which are crucial in cancer cell signaling pathways. Specifically, quinazoline derivatives are noted for their ability to inhibit:
- Cyclin-dependent kinases (CDKs)
- Epidermal growth factor receptor (EGFR)
- Vascular endothelial growth factor receptor (VEGFR)
In Vitro Studies
A study conducted on quinazoline derivatives demonstrated their cytotoxic effects against human breast adenocarcinoma (MCF-7) cells. The derivatives showed varying degrees of inhibitory activity against key tyrosine kinases, suggesting potential applications in cancer therapy .
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 3a | CDK2 | 12 |
| 3b | HER2 | 15 |
| 3c | EGFR | 10 |
| 3d | VEGFR2 | 20 |
In Vivo Studies
In vivo studies have highlighted the ability of similar quinazoline derivatives to penetrate the blood-brain barrier and modulate neurotransmitter levels, indicating potential neuroprotective effects . These findings suggest that the compound may also be beneficial in treating neurological disorders.
Case Studies
- Case Study on Anticancer Activity : A series of quinazoline derivatives were synthesized and tested for their anticancer properties. The results indicated that certain modifications to the structure enhanced their potency against various cancer cell lines, including MCF-7 and others .
- Neuropharmacological Effects : Research involving microdialysis techniques in animal models showed that specific quinazoline derivatives could increase acetylcholine and serotonin levels in the hippocampus, suggesting a role in cognitive enhancement or neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
